molecular formula C17H16ClN3OS B6062062 5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole

5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B6062062
M. Wt: 345.8 g/mol
InChI Key: VKHGZASQUGBVCA-UHFFFAOYSA-N
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Description

5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. Additionally, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, it has been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole in lab experiments include its potent anti-inflammatory and anti-tumor activities. Additionally, it has been found to exhibit low toxicity and minimal side effects. However, the limitations include its poor solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

The future directions for research on 5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole include further studies to understand its mechanism of action and its potential application in the treatment of various diseases. Additionally, studies are needed to improve its solubility in water and to explore its potential as a pesticide and herbicide. Finally, studies are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising compound with potential application in various fields. Its anti-inflammatory, anti-tumor, and anti-microbial activities make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole has been achieved using various methods. One of the most common methods involves the reaction of 2-thiophenecarboxylic acid hydrazide with 2-chlorobenzaldehyde and 3-(2-chlorophenyl)-1-propylamine in the presence of phosphorous oxychloride. The resulting product is then reacted with acetic anhydride to obtain the final product.

Scientific Research Applications

5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential application in various fields. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, it has been studied for its potential use as a pesticide and herbicide.

properties

IUPAC Name

5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c18-14-5-2-1-4-13(14)12-7-8-21(10-12)11-16-19-17(20-22-16)15-6-3-9-23-15/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHGZASQUGBVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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